![molecular formula C13H16N2 B3327365 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 33657-42-0](/img/structure/B3327365.png)
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves various methods. One approach is through the Pictet-Spengler reaction mechanism, which allows the formation of the tetrahydroindole ring system. Additionally, the introduction of alkyl or aralkyl groups, along with a sulfonyl group, can lead to novel derivatives with enhanced anti-tumor activity .
Scientific Research Applications
Calcium-Antagonist Activity
Compounds of the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole group, including 2-methyl variants, have exhibited a range of pharmacological activities, including calcium-antagonist behavior. This property was notably observed in derivatives like dimebone, which has been used as a neuroprotector (Ivanov et al., 2001).
Crystal and Molecular Structures
The structural aspects of various derivatives of pyrido[4,3-b]indole, including those with dimethyl modifications, have been explored through X-ray diffraction. These studies provide insights into the molecular architecture and potential interaction mechanisms (Rybakov et al., 2011).
Pharmacological Spectrum
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles, including dimethyl variants, have been shown to possess a broad spectrum of pharmacological activities. This makes them of interest for further exploration in medicinal chemistry, highlighting their potential in various therapeutic areas (Ivashchenko et al., 2010).
Receptor Activity
Studies have indicated that derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, such as those with dimethyl structures, exhibit activity on various therapeutic targets including GPC-receptors, ion channels, and neurotransmitter transporters. This highlights their potential in the development of drugs targeting these receptors (Ivachtchenko et al., 2013).
Synthesis and Biological Activity
The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives, including dimethyl variants, and their biological activity have been a focus of research. These compounds have shown activities against targets like serotonin and adrenergic receptors, indicating their potential in drug development (Ivachtchenko et al., 2010).
properties
IUPAC Name |
2,6-dimethyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-4-3-5-10-11-8-15(2)7-6-12(11)14-13(9)10/h3-5,14H,6-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXIKHZZUQAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CCN(C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49667891 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,6-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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